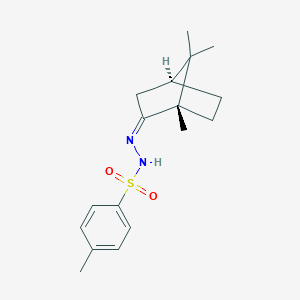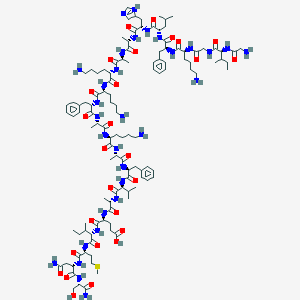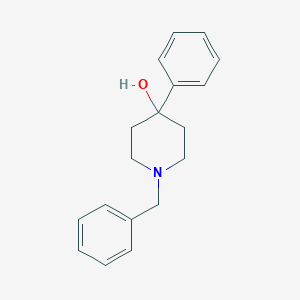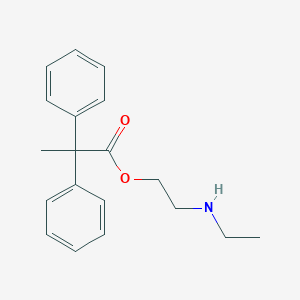
Desethylaprophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylaprophen, also known as DEA, is a metabolite of the analgesic drug, propoxyphene. DEA has been found to have analgesic properties similar to that of propoxyphene, but with fewer side effects. The chemical structure of DEA is similar to that of propoxyphene, with the exception of a missing methyl group. In
Mecanismo De Acción
Desethylaprophen acts as an agonist at the mu-opioid receptor, resulting in the inhibition of pain signals. It also acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the brain. This dual mechanism of action is thought to contribute to its analgesic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Desethylaprophen has been found to have analgesic, antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have sedative properties. Desethylaprophen is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Desethylaprophen has several advantages for lab experiments. It has been extensively studied and is well-characterized. It is also relatively easy to synthesize. However, Desethylaprophen has limitations in terms of its solubility and stability. It is also a controlled substance, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on Desethylaprophen. One area of interest is its potential as an analgesic and antidepressant agent. Further studies could explore its efficacy and safety in humans. Another area of interest is its potential as an anticonvulsant agent. Additional research could explore its mechanism of action and potential therapeutic applications. Additionally, research could explore the development of new synthetic methods for Desethylaprophen, as well as its potential as a starting material for the synthesis of other compounds.
Métodos De Síntesis
Desethylaprophen can be synthesized through the demethylation of propoxyphene. This can be achieved through the use of various chemical reagents, such as sodium hydroxide or lithium aluminum hydride. The demethylation reaction results in the removal of the methyl group from propoxyphene, forming Desethylaprophen.
Aplicaciones Científicas De Investigación
Desethylaprophen has been extensively studied for its analgesic properties. It has been found to have similar efficacy to that of propoxyphene, but with fewer side effects. Desethylaprophen has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, Desethylaprophen has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propiedades
Número CAS |
114089-66-6 |
|---|---|
Nombre del producto |
Desethylaprophen |
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(ethylamino)ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-20-14-15-22-18(21)19(2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3 |
Clave InChI |
JLMSLJJRDFEAJX-UHFFFAOYSA-N |
SMILES |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
114089-66-6 |
Sinónimos |
desethylaprophen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
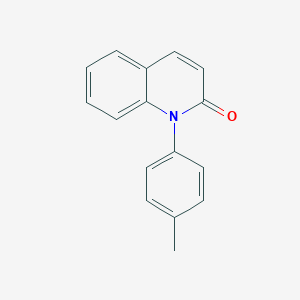
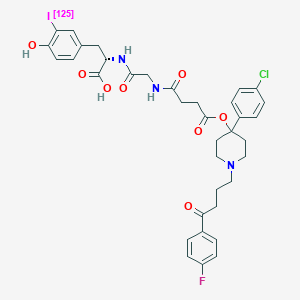


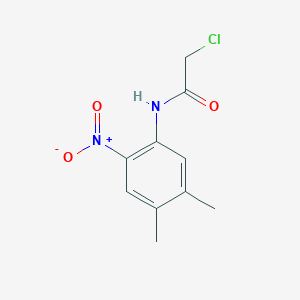
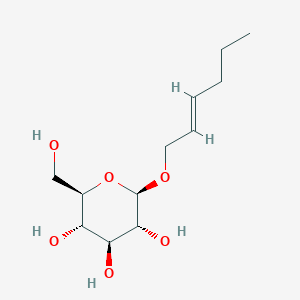

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
